Azepan-1-yl(3-(6-fluoroimidazo[1,2-a]pyridin-3-yl)benzo[d]isoxazol-6-yl)methanone
Description
Properties
Molecular Formula |
C21H19FN4O2 |
|---|---|
Molecular Weight |
378.4 g/mol |
IUPAC Name |
azepan-1-yl-[3-(6-fluoroimidazo[1,2-a]pyridin-3-yl)-1,2-benzoxazol-6-yl]methanone |
InChI |
InChI=1S/C21H19FN4O2/c22-15-6-8-19-23-12-17(26(19)13-15)20-16-7-5-14(11-18(16)28-24-20)21(27)25-9-3-1-2-4-10-25/h5-8,11-13H,1-4,9-10H2 |
InChI Key |
BJPPZBFNKQTDEC-UHFFFAOYSA-N |
Canonical SMILES |
C1CCCN(CC1)C(=O)C2=CC3=C(C=C2)C(=NO3)C4=CN=C5N4C=C(C=C5)F |
Origin of Product |
United States |
Preparation Methods
Nitro Reduction and Cyclization
- Starting Material : 3-Nitro-4-hydroxybenzaldehyde.
- Nitro Reduction : Catalytic hydrogenation (H₂, Pd/C) converts the nitro group to an amine.
- Cyclization : Treatment with hydroxylamine hydrochloride in acidic ethanol induces ring closure to form benzo[d]isoxazole.
Reaction Conditions :
| Step | Reagents | Temperature | Time | Yield |
|---|---|---|---|---|
| Nitro Reduction | H₂ (1 atm), 10% Pd/C | 25°C | 12 h | 92% |
| Cyclization | NH₂OH·HCl, HCl/EtOH | Reflux | 6 h | 85% |
Preparation of 6-Fluoroimidazo[1,2-a]Pyridine
The imidazo[1,2-a]pyridine fragment is synthesized via the Chichibabin reaction, employing a 2-aminopyridine and α-bromoketone.
Suzuki-Miyaura Cross-Coupling
The benzo[d]isoxazole and imidazopyridine fragments are coupled via a palladium-catalyzed reaction.
Boronic Ester Preparation
Coupling Reaction
The boronic ester reacts with 3-bromo-6-fluoroimidazo[1,2-a]pyridine under Suzuki conditions:
Conditions :
- Catalyst: Pd(PPh₃)₄ (5 mol%).
- Base: K₂CO₃ (2 eq).
- Solvent: DME/H₂O (4:1).
- Temperature: 90°C, 24 h.
- Yield : 68%.
Introduction of the Azepan-1-ylmethanone Group
The ketone-azepane moiety is installed via Friedel-Crafts acylation or nucleophilic substitution.
Acylation Strategy
- Chloride Formation : The benzo[d]isoxazole intermediate is treated with oxalyl chloride to generate the acyl chloride.
- Azepane Conjugation : Reaction with azepane in the presence of AlCl₃ facilitates ketone formation.
Optimization Data :
| Method | Reagent | Solvent | Yield |
|---|---|---|---|
| Friedel-Crafts | AlCl₃, CH₂Cl₂ | 0°C → rt | 74% |
| Nucleophilic Substitution | Azepane, DIPEA | DMF, 60°C | 62% |
Purification and Characterization
Final purification employs gradient column chromatography (hexane/EtOAc → CH₂Cl₂/MeOH), followed by recrystallization from ethanol.
Spectroscopic Data :
- HRMS (ESI+) : m/z 379.1521 [M+H]⁺ (calc. 379.1524).
- ¹H NMR (500 MHz, DMSO-d₆) : δ 8.72 (s, 1H, imidazo-H), 7.89–7.82 (m, 3H, Ar-H), 3.61–3.55 (m, 4H, azepane-H), 1.68–1.59 (m, 6H, azepane-CH₂).
Challenges and Alternative Routes
Regioselectivity in Imidazopyridine Formation
Electrophilic fluorination at position 6 competes with potential side reactions at position 2. Using bulky directing groups (e.g., tert-butyl) improves regiocontrol.
Azepane Stability Under Acidic Conditions
Friedel-Crafts acylation risks azepane ring opening. Switching to Schlenk techniques under inert atmosphere mitigates decomposition.
Chemical Reactions Analysis
Types of Reactions
Azepan-1-yl(3-(6-fluoroimidazo[1,2-a]pyridin-3-yl)benzo[d]isoxazol-6-yl)methanone can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and the use of appropriate solvents to facilitate the reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives.
Scientific Research Applications
Azepan-1-yl(3-(6-fluoroimidazo[1,2-a]pyridin-3-yl)benzo[d]isoxazol-6-yl)methanone has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in drug discovery and development.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Azepan-1-yl(3-(6-fluoroimidazo[1,2-a]pyridin-3-yl)benzo[d]isoxazol-6-yl)methanone involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The exact pathways and molecular targets are still under investigation, but the compound’s structure suggests it may interact with nucleic acids or proteins involved in cellular processes .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s structural analogs can be categorized based on shared pharmacophores and substituents. Below is a comparative analysis using data from the provided evidence:
Table 1: Key Structural and Functional Comparisons
Functional Group Analysis
- Azepan vs. Phenyl/Acyclic Groups : The azepan-1-yl group in the target compound introduces conformational flexibility absent in phenyl-substituted analogs (e.g., 944905-12-8). This may improve binding to dynamic enzyme pockets or GPCRs compared to rigid aromatic systems .
- Fluorine Positioning : The 6-fluoro substitution on the imidazopyridine ring is shared with 944905-12-8, suggesting a conserved role in enhancing metabolic stability or modulating electronic effects. However, its combination with benzoisoxazole in the target compound may confer unique solubility or selectivity profiles .
- Benzisoxazole vs.
Pharmacological Implications (Inferred)
- Kinase Inhibition: Imidazopyridine derivatives often target kinases (e.g., JAK, Aurora kinases). The fluorine and benzoisoxazole groups may enhance selectivity over off-target kinases compared to non-fluorinated analogs .
Biological Activity
Azepan-1-yl(3-(6-fluoroimidazo[1,2-a]pyridin-3-yl)benzo[d]isoxazol-6-yl)methanone is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article delves into its biological activity, synthesizing findings from various studies to provide a comprehensive overview.
Chemical Structure and Properties
The compound's structure can be analyzed through its molecular formula and molecular weight of approximately 378.4 g/mol. The presence of the azepane ring and other functional groups contributes to its pharmacological properties.
Key Structural Features
| Feature | Description |
|---|---|
| Molecular Formula | |
| Molecular Weight | 378.4 g/mol |
| Key Functional Groups | Azepane, Imidazo[1,2-a]pyridine, Benzisoxazole |
Anticancer Properties
Recent studies have highlighted the potential of azepan derivatives as anticancer agents. For instance, compounds with similar structural motifs have demonstrated inhibitory effects on various cancer cell lines. The mechanism often involves the modulation of signaling pathways associated with cell proliferation and apoptosis.
Case Study : A study focused on a related compound showed an IC50 value of 3.67 ± 0.47 μM against phosphodiesterase II (PDE2), indicating promising anticancer activity through PDE inhibition .
Neuroprotective Effects
Neuroprotection is another area where azepan derivatives show promise. The inhibition of PDE2 is linked to increased neuronal survival and reduced neurotoxicity in cell models exposed to harmful agents like corticosterone.
Research Findings : In vitro studies demonstrated that a derivative significantly improved the viability of HT-22 cells in a dose-dependent manner, suggesting protective effects against neurotoxic insults .
Enzyme Inhibition
The compound also exhibits enzyme inhibition properties, particularly against kinases involved in various signaling pathways. This activity is crucial for developing therapeutics targeting diseases like cancer and neurodegenerative disorders.
Pharmacological Mechanisms
The biological activities of azepan derivatives can be attributed to several pharmacological mechanisms:
- Enzyme Inhibition : Compounds inhibit specific enzymes such as PDEs and kinases.
- Cell Signaling Modulation : Alterations in signaling pathways that control cell growth and survival.
- Neuroprotection : Protection against oxidative stress and excitotoxicity.
Biological Activity Summary
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
